

# physical properties of 3,5-Difluorobenzyl chloride

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## Compound of Interest

Compound Name: 3,5-Difluorobenzyl chloride

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An In-Depth Technical Guide to the Physical Properties of **3,5-Difluorobenzyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,5-Difluorobenzyl chloride** (CAS No. 220141-71-9) is a fluorinated organic compound that serves as a critical building block in various synthetic applications, particularly in the development of novel pharmaceutical and agrochemical agents.<sup>[1]</sup> The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives. This guide provides a comprehensive overview of the essential physical properties of **3,5-difluorobenzyl chloride**, offering both established data and the underlying scientific principles and experimental methodologies for their determination.

## Core Physical and Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	220141-71-9	[2],[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub>	[2]
Molecular Weight	162.56 g/mol	[2]
IUPAC Name	1-(chloromethyl)-3,5-difluorobenzene	[2]
Synonyms	α-Chloro-3,5-difluorotoluene	
InChI	1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2	
InChIKey	VNGSMSFVLAAOGK-UHFFFAOYSA-N	
SMILES	C1=C(C=C(C=C1F)F)CCl	[2]

## Physicochemical Properties

The physical state and bulk properties of a chemical are fundamental to its handling, storage, and application in synthetic chemistry.

### Tabulated Physicochemical Data

Property	Value	Conditions	Source(s)
Physical Form	Liquid	Ambient Temperature	
Boiling Point	82 °C	at 22 mmHg	[1]
Density	~1.3 g/cm <sup>3</sup>	Predicted	[1]
Refractive Index (n <sub>20/D</sub> )	1.485 - 1.4885	20 °C	[1]
Flash Point	82 °C	at 22 mmHg	[1],
Vapor Pressure	2.57 mmHg	at 25 °C	[1]

## Experimental Determination of Physical Properties

The following protocols outline standard laboratory procedures for the verification of key physical properties of liquid reagents like **3,5-difluorobenzyl chloride**.

### Boiling Point Determination (Micro Method)

The boiling point is a crucial indicator of purity for a liquid. A micro-scale determination is often preferred to minimize waste and exposure.

Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is its boiling point. In this micro method, this is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling.  
[4]

Protocol:

- Attach a small test tube containing 0.2-0.3 mL of **3,5-difluorobenzyl chloride** to a thermometer.
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
- Heat the bath gently, observing for a continuous stream of bubbles from the capillary tube's opening.
- Remove the heat source and monitor the temperature.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]



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Workflow for micro boiling point determination.

## Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[6] A pycnometer or a graduated cylinder and a balance are commonly used.

Protocol:

- Weigh a clean, dry graduated cylinder.
- Add a known volume (e.g., 5.0 mL) of **3,5-difluorobenzyl chloride** to the graduated cylinder.
- Reweigh the graduated cylinder containing the liquid.
- Calculate the density using the formula:  $\text{Density} = (\text{Mass of liquid}) / (\text{Volume of liquid})$ .



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Procedure for density measurement.

## Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Principle: An Abbe refractometer is commonly used to measure the refractive index of a liquid by measuring the critical angle at which light is refracted through a thin film of the sample between two prisms.[7]

#### Protocol:

- Calibrate the Abbe refractometer using a standard with a known refractive index (e.g., distilled water).
- Apply a few drops of **3,5-difluorobenzyl chloride** to the surface of the prism.
- Close the prisms and allow the liquid to form a thin film.
- Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece.
- Read the refractive index from the instrument's scale.

## Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure of **3,5-difluorobenzyl chloride**.

### <sup>1</sup>H NMR Spectroscopy

#### Expected Chemical Shifts and Splitting Patterns:

- Aromatic Protons (H-2, H-4, H-6): Due to the symmetrical substitution, the aromatic region will be complex. The proton at C-4 will likely appear as a triplet, while the protons at C-2 and C-6 will appear as a doublet of doublets or a more complex multiplet due to coupling with both the C-4 proton and the fluorine atoms.
- Benzylic Protons (-CH<sub>2</sub>Cl): A singlet is expected for the two benzylic protons.

### <sup>13</sup>C NMR Spectroscopy

#### Expected Chemical Shifts:

- Benzylic Carbon (-CH<sub>2</sub>Cl): Expected to appear in the range of 45-50 ppm.
- Aromatic Carbons: The carbon atoms attached to fluorine will show a large C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and chloromethyl groups.

## Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

- C-H stretch (aromatic):  $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretch (aliphatic):  $\sim 2850\text{-}3000\text{ cm}^{-1}$
- C=C stretch (aromatic):  $\sim 1400\text{-}1600\text{ cm}^{-1}$
- C-F stretch:  $\sim 1100\text{-}1300\text{ cm}^{-1}$
- C-Cl stretch:  $\sim 600\text{-}800\text{ cm}^{-1}$

An ATR-IR spectrum for **3,5-Difluorobenzyl chloride** is available on PubChem, which can be used for comparison.[\[2\]](#)

## Mass Spectrometry

Expected Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight (162.56 g/mol ) should be observed. The isotopic pattern of chlorine (M and M+2 peaks in a  $\sim 3:1$  ratio) will be evident.
- Major Fragments: Loss of a chlorine radical to form a benzyl cation ( $m/z$  127) is a likely fragmentation pathway. Further fragmentation of the aromatic ring may also occur.

## Reactivity and Stability

The reactivity of **3,5-difluorobenzyl chloride** is primarily dictated by the benzylic chloride functional group, which is susceptible to nucleophilic substitution reactions. The two fluorine atoms, being strongly electron-withdrawing, can influence the reactivity of the benzylic position.

## Safe Handling and Storage

Handling:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[1\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Avoid contact with skin, eyes, and clothing.[1]
- Avoid inhalation of vapors.[8]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
- Keep away from incompatible materials such as strong oxidizing agents and bases.

## Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3,5-difluorobenzyl chloride** is classified with the following hazards:

- GHS Pictogram: Corrosive[2]
- Signal Word: Danger[2]
- Hazard Statement (H314): Causes severe skin burns and eye damage.[2]

For detailed precautionary statements (P-statements), refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

## Conclusion

This technical guide has provided a detailed overview of the key physical properties of **3,5-difluorobenzyl chloride**, along with experimental protocols for their determination. A thorough understanding of these properties, coupled with the provided safety and handling information, is essential for the effective and safe utilization of this important synthetic intermediate in research and development.

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